N-(3-chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a fused pyrimido[4,5-d]pyrimidine core linked via a thioether group to an N-(3-chloro-4-methylphenyl)acetamide moiety. The compound’s structure combines a bicyclic pyrimidine system with a substituted phenyl group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-9-3-4-11(5-13(9)17)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYABRPZRLDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features, including a thioether linkage and an acetamide group, suggest potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN4OS, with a molecular weight of approximately 300.82 g/mol. The compound's structure is characterized by the following functional groups:
- Thioether linkage : This group can influence the reactivity and biological activity of the compound.
- Acetamide group : Known for its role in enhancing solubility and bioavailability.
The structural complexity of this compound may contribute to its diverse biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Research suggests that it may inhibit the proliferation of cancer cells through specific pathways.
- Phosphodiesterase Inhibition : Similar compounds have shown phosphodiesterase inhibition, which could be relevant for therapeutic applications in cardiovascular diseases.
The precise mechanism of action for this compound is still under investigation. However, interaction studies indicate that it may target specific enzymes or receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Thieno-pyrimidine derivative | Phosphodiesterase 7 inhibition |
| 7-Methyl-5,6,7,8-tetrahydropyrido[4′,3′4,5]thieno[2,3-d]pyrimidin-4(3H)-one | Tetrahydropyrido derivative | Antimycobacterial activity |
| 2-(3-butylthieno[3,2-d]pyrimidin-2-yl)thio-N-(3-chloro-4-methylphenyl)acetamide | Thieno-pyrimidine derivative | Antimicrobial properties |
This comparison highlights the potential for this compound to share or enhance specific biological activities observed in related compounds.
Case Studies
Several case studies have explored the biological effects of similar pyrimidine derivatives:
- Case Study 1 : A study on thieno-pyrimidine derivatives showed significant inhibition of cancer cell lines, suggesting a similar potential for this compound.
- Case Study 2 : Research on pyrimidine-based phosphodiesterase inhibitors indicated improved cardiovascular outcomes in animal models, which could be relevant for future studies involving this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic cores, substituents, and synthetic approaches.
Structural Analogues with Pyrimidine/Thioacetamide Motifs
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Core Structure: Pyridine-thioacetamide with styryl substituents. Key Differences: Lacks the fused pyrimido[4,5-d]pyrimidine system, instead incorporating a substituted pyridine ring. Styryl groups may enhance π-π stacking but reduce metabolic stability. Synthesis: Prepared via reflux with sodium acetate in ethanol, yielding 85% product. Comparable to methods for pyrimidinylthioacetamides .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Core Structure: Monocyclic pyrimidinone-thioacetamide. Key Differences: A single pyrimidine ring with a ketone group, contrasting with the fused, fully aromatic system in the target compound. The dihydro-6-oxo group may increase polarity. Synthesis: Alkylation of thiopyrimidines with chloroacetamides, similar to methods used for fused systems .
Analogues with Fused Heterocyclic Systems
Triazino[5,6-b]indol-3-yl-thioacetamides () Core Structure: Triazinoindole-thioacetamide with bromo, phenoxy, or cyanomethyl substituents. Key Differences: The triazinoindole core introduces a larger, more planar structure compared to the pyrimido-pyrimidine system. Bromine substituents (e.g., in Compounds 25, 27) may enhance halogen bonding but reduce solubility. Purity: All analogs reported ≥95% purity, indicating robust synthetic protocols .
Pyrido-Thieno-Pyrimidinone Derivatives () Core Structure: Tetrahydro-pyrido-thieno-pyrimidinone with acetylated amino groups. Key Differences: Partially saturated bicyclic system with a thiophene ring, likely reducing aromatic interactions compared to the fully aromatic pyrimido-pyrimidine. Synthesis: Acetylation in pyridine at room temperature (73% yield), contrasting with high-temperature reflux methods for other analogs .
Comparative Data Table
Key Structural and Functional Insights
Heterocyclic Core Impact: The fused pyrimido-pyrimidine system in the target compound likely enhances aromatic stacking and rigidity compared to monocyclic pyrimidines or partially saturated cores. This could improve target binding but may reduce solubility . Triazinoindole analogs () exhibit broader substituent tolerance, enabling modulation of electronic properties (e.g., bromine for halogen bonding).
Phenoxy or bromophenyl substituents in analogs () offer alternative strategies for tuning solubility and binding .
Synthetic Accessibility :
- Pyrimidinylthioacetamides are commonly synthesized via nucleophilic substitution (e.g., sodium acetate-mediated alkylation), as seen in and . The target compound likely follows similar protocols, though specific details are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
